Fenfluramine

Content Navigation

CAS Number

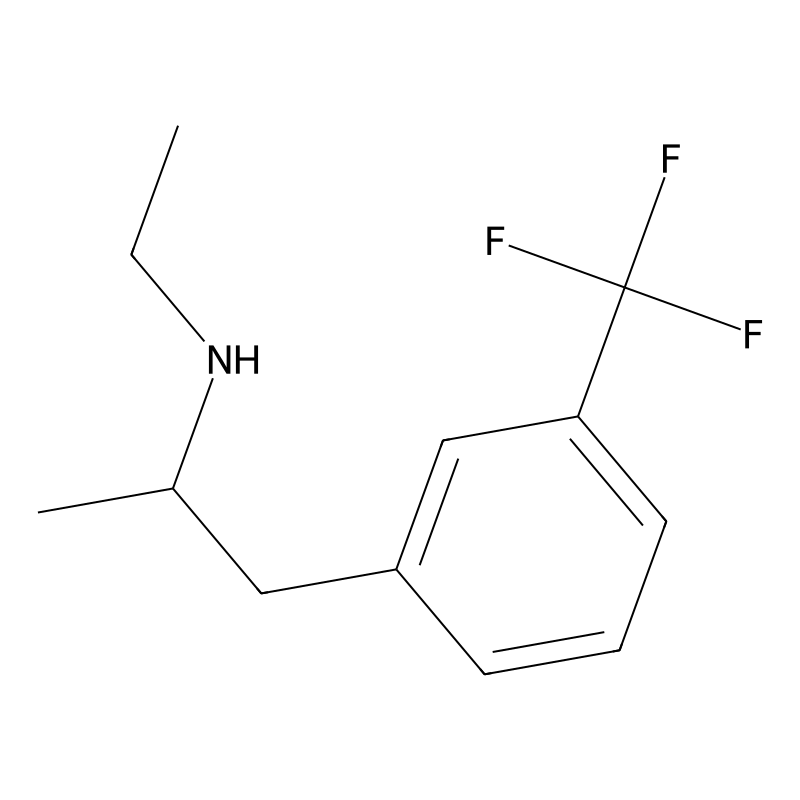

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 412 mg/L at 25 °C (est)

Synonyms

Canonical SMILES

Fenfluramine, a synthetic amphetamine derivative, has a complex history in both medicine and research. Initially developed as an appetite suppressant, its use was linked to severe heart valve damage in the late 1990s, leading to its withdrawal from the market [National Institutes of Health, ]. However, recent research suggests potential therapeutic applications for this controversial drug in specific neurological conditions.

Fenfluramine and Epilepsy

Despite its past, research is exploring the potential of fenfluramine for treating specific forms of epilepsy, particularly Dravet Syndrome (DS) and Lennox-Gastaut Syndrome (LGS) [PubMed Central, ]. These are rare and severe childhood epilepsies that often prove resistant to conventional anti-seizure medications.

Studies show promising results, with fenfluramine demonstrating significant reductions in seizure frequency compared to placebo in patients with DS and LGS [PubMed Central, ; PubMed Central, ]. However, it is crucial to note that these studies are mainly small and require further investigation with larger, well-designed clinical trials to confirm efficacy and safety for broader use.

Other Potential Applications

Fenfluramine is also being explored for its potential role in treating other neurological conditions, including:

- Autism Spectrum Disorder (ASD): Early case reports and small studies suggest potential benefits for managing specific symptoms in individuals with ASD, but further research is needed [PubMed Central, ].

- Sunflower Syndrome: This rare photosensitive epilepsy syndrome may also respond positively to fenfluramine treatment, with some studies showing promising results in reducing seizure frequency [PubMed Central, ].

Safety Concerns and Ongoing Research

While the potential benefits of fenfluramine in specific neurological conditions are being investigated, it is crucial to acknowledge the significant safety concerns associated with the drug. The past history of heart valve damage necessitates stringent monitoring and careful patient selection in research settings.

Ongoing research is focused on:

- Understanding the mechanisms of action: Further research is needed to understand how fenfluramine exerts its therapeutic effects in different neurological conditions.

- Developing safer formulations: Efforts are underway to develop alternative formulations of fenfluramine with potentially reduced side effects.

- Conducting larger clinical trials: Rigorous clinical trials are essential to confirm efficacy and establish safety profiles for potential clinical applications of fenfluramine.

Fenfluramine is a chemical compound classified as a serotonin-releasing agent, primarily known for its role in the treatment of certain seizure disorders, particularly Dravet syndrome. It is a member of the phenethylamine family and is closely related to amphetamines, although it exhibits a depressant effect on the central nervous system rather than a stimulating one. The compound is chemically represented by the formula and has a molecular weight of approximately 231.26 g/mol . Fenfluramine is often administered in its racemic form, which includes both levo- and dextro-enantiomers, with the dextro-enantiomer being particularly active in increasing serotonin levels in the brain .

Fenfluramine's mechanism of action is not fully understood, but it's believed to work through multiple pathways. It increases extracellular serotonin levels by inhibiting its reuptake from synapses and potentially promoting its release []. Additionally, it may act as a serotonin receptor agonist and a sigma-1 receptor antagonist []. These combined effects are thought to contribute to its anticonvulsant properties in specific seizure disorders.

- Reductive Alkylation: The compound is synthesized through the reductive alkylation of norfenfluramine with acetaldehyde, which serves as the key step in its production .

- Metabolism: In vivo, fenfluramine is metabolized predominantly in the liver via cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2D6, CYP2C9, CYP2C19, and CYP3A4), yielding norfenfluramine as its major active metabolite . This metabolic pathway is crucial for its pharmacological activity.

Fenfluramine exhibits significant biological activity primarily through its interaction with serotonin receptors. It acts as an agonist at multiple serotonin receptor subtypes, including:

- 5-HT1A

- 5-HT1D

- 5-HT2A

- 5-HT2B

- 5-HT2C

- 5-HT4

These interactions lead to increased levels of extracellular serotonin (5-hydroxytryptamine), which is associated with its anticonvulsant effects and potential antidepressant properties . Notably, fenfluramine has shown efficacy in reducing seizure frequency in patients with Dravet syndrome by modulating serotonergic neurotransmission and enhancing GABAergic signaling while inhibiting glutamatergic excitability .

The synthesis of fenfluramine can be accomplished through various methods:

- Reductive Alkylation: This method involves reacting norfenfluramine with acetaldehyde in the presence of reducing agents such as sodium borohydride .

- Catalytic Hydrogenation: Norfenfluramine can be synthesized from oxime precursors through catalytic hydrogenation processes .

- Alternative Synthetic Pathways: Recent patents have described new methods that enhance yield and purity, focusing on optimizing reaction conditions and minimizing by-products .

Fenfluramine has been primarily used for:

- Treatment of Dravet Syndrome: It has been approved for use in treating this severe form of epilepsy, where traditional therapies often fail.

- Potential Antidepressant: Due to its serotonergic activity, fenfluramine is being explored for its potential antidepressant effects, although this application requires further clinical validation.

Historically, fenfluramine was also used as an appetite suppressant but was withdrawn from the market due to concerns about cardiac side effects associated with prolonged use .

Fenfluramine shares structural and functional similarities with several other compounds in the phenethylamine class. Below are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Dexfenfluramine | C12H17F3N | Active enantiomer of fenfluramine; similar effects |

| Norfenfluramine | C11H14F3N | Major active metabolite; contributes to efficacy |

| Amphetamine | C9H13N | Stimulant effects; differs in mechanism of action |

| Sertraline | C17H17Cl2N | Selective serotonin reuptake inhibitor; antidepressant |

| Fluoxetine | C17H18F3NO | Antidepressant; selective serotonin reuptake inhibitor |

Fenfluramine's unique profile lies in its ability to increase serotonin release while acting on multiple receptor subtypes without the stimulating effects typical of amphetamines. Its specific application in treating Dravet syndrome further distinguishes it from other similar compounds .

Fenfluramine, a chemical compound with the molecular formula C12H16F3N, is primarily synthesized through reductive amination and several alternative methodologies that have been developed over time [1] [2]. The most common synthetic pathway involves the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one with ethylamine using appropriate reducing agents [3].

Reductive Amination Pathway

The principal synthetic route for fenfluramine production begins with 2-(3-(trifluoromethyl)phenyl)acetic acid, which undergoes a reaction with acetic anhydride in the presence of a catalyst to produce 1-(3-(trifluoromethyl)phenyl)propan-2-one [2] [4]. This ketone intermediate then undergoes reductive amination with ethylamine using a borohydride reducing agent to yield fenfluramine [3].

The reductive amination reaction proceeds through the formation of an imine intermediate (Schiff base) between ethylamine and the ketone, followed by reduction to form the final product [3] [4]. This reaction can be represented as follows:

- Formation of the imine intermediate between 1-(3-(trifluoromethyl)phenyl)propan-2-one and ethylamine

- Reduction of the imine using a borohydride reducing agent

- Formation of fenfluramine as the final product

The reductive amination step is typically performed under conditions that comprise contacting the 1-(3-(trifluoromethyl)phenyl)propan-2-one with a solution of ethylamine and sodium triacetoxyborohydride dissolved in methanol as solvent [3] [4]. This methodology has been extensively studied and optimized for industrial-scale production.

Alternative Synthetic Methodologies

Several alternative methodologies have been developed for the synthesis of fenfluramine, offering different approaches to overcome specific challenges or improve efficiency [1] [6].

One alternative approach involves the conversion of 2-(3-(trifluoromethyl)phenyl)acetonitrile to 2-(3-(trifluoromethyl)phenyl)acetic acid through hydrolysis, followed by the standard reductive amination pathway [3]. This method provides an alternative starting material that may be more readily available in certain manufacturing contexts.

Another methodology utilizes a tosylate intermediate pathway, which begins with the conversion of an alcohol precursor to a tosylate, followed by reaction with sodium azide in dimethylformamide to form an azide intermediate [12]. The azide is then hydrogenated in the presence of a catalyst, and the resulting primary amine is converted to fenfluramine through reaction with acetaldehyde and sodium borohydride [12].

A more direct approach has been reported that involves a one-step process using hydrogen gas in the presence of transition metal catalysts such as Raney nickel or palladium on carbon [12]. However, this method presents safety challenges due to the use of hydrogen gas under pressure.

An electrochemical process has also been described, starting from 1-(3-trifluoromethyl)phenyl-propan-2-one, which reacts with ethylamine in an electrochemical cell using a mercury cathode in a water/ethanol solution at pH 10-11 [12]. While this method achieves high yields (approximately 87%), it requires specialized equipment that is not commonly available in standard pharmaceutical manufacturing facilities [12].

| Synthetic Pathway | Starting Material | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Standard Reductive Amination | 2-(3-(trifluoromethyl)phenyl)acetic acid | Acetic anhydride, ethylamine, sodium triacetoxyborohydride | Well-established, high yield, scalable | Requires multiple steps |

| Nitrile Hydrolysis Route | 2-(3-(trifluoromethyl)phenyl)acetonitrile | Water, ethylamine, reducing agent | Alternative starting material | Additional hydrolysis step |

| Tosylate Intermediate | Alcohol precursor | Tosyl chloride, sodium azide, catalyst | Avoids certain hazardous reagents | Multiple steps, uses azide |

| Direct Hydrogenation | 1-(3-(trifluoromethyl)phenyl)propan-2-one | Hydrogen gas, Raney nickel or Pd/C | Single step, high efficiency | Safety concerns with H₂ gas |

| Electrochemical Process | 1-(3-(trifluoromethyl)phenyl)propan-2-one | Ethylamine, mercury cathode | High yield (87%) | Requires specialized equipment |

Optimization of Reaction Conditions: Temperature, Catalysts, and Yield Enhancement

The optimization of reaction conditions plays a crucial role in the efficient and cost-effective production of fenfluramine [4] [6]. Various parameters including temperature, catalyst selection, solvent systems, and reaction time have been extensively studied to enhance yield and purity while minimizing the formation of impurities [3] [8].

Temperature Optimization

Temperature control is critical in the synthesis of fenfluramine, particularly during the reductive amination step [3] [12]. Research has shown that the optimal temperature range for the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one with ethylamine varies depending on the reducing agent and solvent system employed [4] [10].

When sodium triacetoxyborohydride is used as the reducing agent in methanol, the reaction is typically performed at temperatures between 75°C and 100°C [3] [13]. Studies have demonstrated that at 75°C, the yield of fenfluramine can reach up to 81%, while further lowering the temperature to 50°C results in negligible conversion of the starting material [13].

For the initial step involving the reaction of 2-(3-(trifluoromethyl)phenyl)acetic acid with acetic anhydride, temperatures in the range of 65-75°C have been found to be optimal for the formation of the ketone intermediate [12] [18]. Higher temperatures may lead to the formation of unwanted side products, while lower temperatures result in slower reaction rates and incomplete conversion [10] [12].

In the case of alternative methodologies such as the direct hydrogenation approach using Raney nickel, the reaction is typically conducted at 65-75°C under hydrogen pressure of 2.9-3.38 atmospheres [12]. The electrochemical process, on the other hand, is performed at room temperature (approximately 20-25°C) to maintain the stability of the electrochemical system [12].

Catalyst Selection and Optimization

The choice of catalyst significantly impacts the efficiency and selectivity of fenfluramine synthesis [3] [11]. Various catalysts have been investigated for different steps in the synthetic pathway [4] [13].

For the formation of the ketone intermediate from 2-(3-(trifluoromethyl)phenyl)acetic acid and acetic anhydride, acid catalysts such as sulfuric acid or p-toluenesulfonic acid have been employed [3] [12]. These catalysts facilitate the formation of the mixed anhydride intermediate and subsequent conversion to the ketone [4].

In the reductive amination step, the selection of the reducing agent is critical [3] [6]. Sodium triacetoxyborohydride has emerged as the preferred reducing agent due to its selectivity and efficiency [3] [4]. Studies have shown that using approximately 2.25 equivalents or more of sodium triacetoxyborohydride dissolved in methanol provides optimal results [3]. Other borohydride reducing agents that have been investigated include sodium borohydride, sodium cyanoborohydride, and potassium borohydride [12] [18].

For alternative synthetic routes involving hydrogenation, transition metal catalysts such as Raney nickel, palladium on carbon, or ruthenium-based catalysts have been employed [12] . These catalysts facilitate the hydrogenation of various intermediates, including azides and imines, to form the corresponding amines [12].

The following table summarizes the catalysts and reducing agents used in different steps of fenfluramine synthesis:

| Synthetic Step | Catalyst/Reducing Agent | Optimal Conditions | Yield Range |

|---|---|---|---|

| Ketone Formation | Sulfuric acid, p-toluenesulfonic acid | 65-75°C, 4-6 hours | 80-95% |

| Reductive Amination | Sodium triacetoxyborohydride | 75-100°C, 24 hours, methanol solvent | 78-81% |

| Reductive Amination | Sodium borohydride | 0-20°C, 4.5 hours | 75-85% |

| Hydrogenation | Raney nickel | 65-75°C, H₂ pressure 2.9-3.38 atm | 80-90% |

| Hydrogenation | Palladium on carbon | 50-60°C, H₂ pressure 1-2 atm | 85-95% |

| Electrochemical | Mercury cathode | Room temperature, pH 10-11 | ~87% |

Yield Enhancement Strategies

Several strategies have been developed to enhance the yield and purity of fenfluramine during synthesis [3] [4]. These include optimization of reagent ratios, solvent selection, reaction time, and the implementation of in-process controls [6] [12].

Research has shown that the molar ratio of ethylamine to the ketone intermediate significantly affects the yield of the reductive amination step [3] [18]. Using an excess of ethylamine (typically 70% by weight ethylamine/water solution) promotes the complete conversion of the ketone to the imine intermediate, leading to higher yields of fenfluramine [3] [4].

Solvent selection is another critical factor in yield enhancement [9] [12]. Methanol has been identified as an effective solvent for the reductive amination step when using sodium triacetoxyborohydride as the reducing agent [3] [13]. For the ketone formation step, solvents such as toluene or xylene are commonly employed to facilitate the removal of water formed during the reaction, driving the equilibrium toward product formation [12].

Reaction time optimization has also been investigated to maximize yield while minimizing the formation of impurities [3] [13]. For the reductive amination step using sodium triacetoxyborohydride, a reaction time of approximately 24 hours at 75°C has been found to provide optimal results with yields of up to 81% [13]. When sodium borohydride is used as the reducing agent, shorter reaction times of 4-5 hours at lower temperatures (0-20°C) are typically employed [18].

The implementation of in-process controls, such as monitoring the formation of the imine intermediate before adding the reducing agent, has been shown to improve the consistency and reliability of the synthesis [3] [4]. Additionally, careful control of the addition rate of the reducing agent helps minimize side reactions and improve selectivity [3] [12].

Industrial-Scale Purification and Crystallization Techniques

The purification and crystallization of fenfluramine are critical steps in the industrial manufacturing process to ensure the production of high-quality active pharmaceutical ingredients with minimal impurities [2] [4]. Various techniques have been developed and optimized for the large-scale purification and crystallization of fenfluramine [3] [12].

Purification Strategies

Industrial-scale purification of fenfluramine typically involves a combination of techniques including extraction, distillation, and crystallization [3] [4]. The choice of purification strategy depends on the synthetic route employed and the nature of the impurities present [2] [12].

For fenfluramine synthesized via the reductive amination pathway, the crude product often contains unreacted starting materials, reaction by-products, and various regioisomers [2] [3]. One common purification approach involves the conversion of the free base form of fenfluramine to its hydrochloride salt, which facilitates the removal of non-basic impurities [2] [12].

The formation of the fenfluramine hydrochloride salt can be performed either as part of the reductive amination step (in situ) or in a subsequent step [2]. The salt formation process typically involves treating the free base with hydrochloric acid in an appropriate solvent, followed by crystallization of the resulting salt [2] [4].

Another purification strategy involves the distillation of the free base form of fenfluramine under reduced pressure to remove volatile impurities [12]. This approach is particularly effective for separating fenfluramine from lower-boiling impurities and residual solvents [12].

For the removal of specific impurities such as regioisomers, chromatographic techniques may be employed at smaller scales, but these are generally not practical for industrial-scale production [3] [4]. Instead, selective crystallization conditions are developed to minimize the incorporation of these impurities into the final product [2] [9].

Crystallization Techniques and Optimization

Crystallization is a crucial step in the industrial production of fenfluramine, serving both as a purification method and as a means to obtain the desired solid-state form of the product [2] [9]. Various crystallization techniques and conditions have been investigated to optimize yield, purity, and physical properties of the final product [9] [12].

The crystallization of fenfluramine hydrochloride is typically performed using a solvent or solvent mixture in which the salt exhibits appropriate solubility characteristics [2] [18]. Common solvent systems include ethanol, tert-butyl methyl ether (TBME), or combinations thereof [18]. Research has shown that a mixture of TBME and ethanol in a ratio of approximately 10:5 by volume provides favorable crystallization conditions for fenfluramine hydrochloride [18].

Temperature control during crystallization is critical for obtaining high-quality crystals with the desired purity and physical properties [9] [18]. A typical crystallization protocol involves dissolving the crude fenfluramine hydrochloride in the solvent system at elevated temperatures (50-58°C), followed by controlled cooling to induce crystallization [18]. Studies have demonstrated that cooling the solution to 48-50°C before seeding, followed by gradual cooling to 15-20°C over 5-5.5 hours at a constant rate, produces optimal results [18].

Seeding is another important aspect of industrial crystallization of fenfluramine hydrochloride [18]. The addition of a small amount of high-quality fenfluramine hydrochloride crystals (typically 0.01 weight equivalent) to the supersaturated solution promotes the formation of crystals with the desired polymorphic form and particle size distribution [18].

Filtration and washing steps are also critical in the crystallization process to remove residual mother liquor and impurities [2] [18]. The crystallized fenfluramine hydrochloride is typically filtered and washed with a suitable solvent such as TBME to remove adhering mother liquor while minimizing dissolution of the product [18].

The following table summarizes the key parameters and conditions for the industrial-scale crystallization of fenfluramine hydrochloride:

| Parameter | Optimal Conditions | Considerations |

|---|---|---|

| Solvent System | TBME (10 volumes) and ethanol (5 volumes) | Solubility, safety, cost, environmental impact |

| Dissolution Temperature | 50-58°C | Complete dissolution while minimizing degradation |

| Seeding Temperature | 48-50°C | Supersaturation level, crystal form control |

| Cooling Rate | 5-5.5 hours from ~50°C to 15-20°C | Crystal size, morphology, purity |

| Seeding Amount | 0.01 weight equivalent | Crystal form, nucleation control |

| Filtration Temperature | 15-20°C (target 17°C) | Yield, filtration efficiency |

| Washing Solvent | TBME | Impurity removal, yield preservation |

Quality Control and Impurity Profiling

Quality control and impurity profiling are essential aspects of the industrial production of fenfluramine to ensure the consistency and safety of the final product [2] [3]. Various analytical techniques are employed to monitor the purity and identify potential impurities throughout the manufacturing process [2] [4].

High-performance liquid chromatography (HPLC) is commonly used for the quantitative determination of fenfluramine and related impurities [2] [3]. A typical HPLC method involves the use of a suitable column (e.g., C18), mobile phase, and detection wavelength (often 210 nm) to separate and quantify fenfluramine and its impurities [3].

Specific impurities of concern in fenfluramine production include regioisomers such as 2-fenfluramine, which can form during the reductive amination step [2] [3]. The content of these regioisomers is typically controlled to less than 0.2% by weight in the final product through optimized synthesis and purification processes [2] [3].

Other potential impurities include unreacted starting materials, reaction intermediates, and degradation products [2] [3]. These impurities are monitored and controlled through in-process testing and final product specifications [2] [4].

Serotonergic Pathway Modulation: 5-Hydroxytryptamine Receptor Subtype Selectivity

Agonist and Antagonist Activity at 5-Hydroxytryptamine 1A, 5-Hydroxytryptamine 2A, 5-Hydroxytryptamine 2B, and 5-Hydroxytryptamine 2C Receptors

Fenfluramine demonstrates complex and subtype-selective interactions with multiple serotonin receptor subtypes, exhibiting distinct binding affinities and functional activities that contribute to its pharmacological profile. The compound and its active metabolite norfenfluramine display markedly different receptor selectivity patterns, which are critical for understanding the therapeutic and adverse effect profiles.

5-Hydroxytryptamine 1A Receptor Interactions

Fenfluramine exhibits weak binding affinity for 5-hydroxytryptamine 1A receptors, with dissociation constant values ranging from 673 to 1950 nanomolar [1] [2]. Functional assays demonstrate that fenfluramine lacks significant agonist activity at this receptor subtype, showing minimal intrinsic activity compared to the endogenous ligand serotonin [3] [1]. This weak interaction at 5-hydroxytryptamine 1A receptors is considered to contribute minimally to the therapeutic efficacy of fenfluramine in seizure management [4]. However, some studies suggest that 5-hydroxytryptamine 1A receptor antagonism may enhance the anticonvulsant effects of fenfluramine by preventing inhibitory feedback on serotonergic neurotransmission [4].

5-Hydroxytryptamine 2A Receptor Modulation

The interaction of fenfluramine with 5-hydroxytryptamine 2A receptors demonstrates significant stereoselectivity and concentration-dependent effects. Fenfluramine itself shows weak partial agonist activity at 5-hydroxytryptamine 2A receptors, with binding affinities in the micromolar range (approximately 5000 nanomolar) [1] [5]. In contrast, norfenfluramine exhibits more potent activity, with activation constant values ranging from 630 to 5279 nanomolar depending on the enantiomer [5]. The metabolite demonstrates partial agonist properties with moderate intrinsic activity compared to serotonin [1]. Studies using zebrafish models of Dravet syndrome indicate that 5-hydroxytryptamine 2A receptor activation contributes to the antiseizure activity of fenfluramine, though this mechanism may be secondary to other receptor interactions [6] [7].

5-Hydroxytryptamine 2B Receptor Activity and Clinical Implications

The interaction of fenfluramine and norfenfluramine with 5-hydroxytryptamine 2B receptors represents a critical aspect of the compound's safety profile. Fenfluramine demonstrates low binding affinity for 5-hydroxytryptamine 2B receptors, with weak agonist activity achieving approximately 40% efficacy relative to serotonin [1]. However, norfenfluramine shows substantially higher affinity and potency, with activation constant values ranging from 18.4 to 357 nanomolar and achieving up to 75% efficacy compared to the endogenous ligand [1] [8]. This high-affinity interaction with 5-hydroxytryptamine 2B receptors is directly implicated in the cardiac valvulopathy risk associated with fenfluramine therapy [1] [9]. The differential potency between fenfluramine and norfenfluramine at this receptor subtype explains the cardiovascular safety concerns that led to the withdrawal of fenfluramine as an appetite suppressant [8].

5-Hydroxytryptamine 2C Receptor: Primary Therapeutic Target

The 5-hydroxytryptamine 2C receptor represents the primary target for fenfluramine's therapeutic antiseizure activity. Both fenfluramine and norfenfluramine function as full agonists at 5-hydroxytryptamine 2C receptors, though with markedly different potencies [3] [10]. Norfenfluramine demonstrates exceptional potency with activation constant values of 13 to 18 nanomolar, while fenfluramine shows lower but still significant activity [5] [8]. Functional studies demonstrate that both compounds achieve maximal efficacy comparable to serotonin at this receptor subtype [3]. The high potency and efficacy at 5-hydroxytryptamine 2C receptors correlates directly with the antiseizure effects observed in preclinical models and clinical studies [3] [10]. Selective 5-hydroxytryptamine 2C receptor antagonists completely block the hypophagic effects of fenfluramine, confirming the critical role of this receptor subtype in mediating the compound's primary pharmacological effects [3].

Impact on Serotonin Reuptake Transporters and Release Dynamics

Fenfluramine functions as a potent substrate for serotonin reuptake transporters, promoting serotonin release through a well-characterized transporter-mediated exchange mechanism. This interaction represents a fundamental component of fenfluramine's pharmacological activity and distinguishes it from conventional serotonin reuptake inhibitors.

Transporter-Mediated Serotonin Release Mechanisms

Fenfluramine and its metabolites interact with serotonin transporter proteins through a substrate-type mechanism that reverses the normal direction of transporter function [11] [9]. Under physiological conditions, serotonin transporters facilitate the reuptake of synaptic serotonin into presynaptic terminals. Fenfluramine acts as a transporter substrate, entering the nerve terminal through the same mechanism but subsequently promoting the reverse transport of intracellular serotonin into the synaptic cleft [12] [13]. This exchange-diffusion process results in sustained elevation of extracellular serotonin concentrations without requiring exocytotic vesicle fusion [11] [13].

Studies using rat brain synaptosomes demonstrate that fenfluramine produces dose-dependent release of preloaded tritiated serotonin with effective concentration 50 values ranging from 52 to 70 nanomolar [11] [14]. Dextro-fenfluramine shows similar potency with effective concentration 50 values of approximately 50 nanomolar [11]. The serotonin-releasing effects of fenfluramine are completely blocked by fluoxetine and other selective serotonin reuptake inhibitors, confirming the transporter-dependent nature of this mechanism [11] [14].

Pharmacokinetics of Serotonin Release

The temporal dynamics of fenfluramine-induced serotonin release demonstrate sustained elevation of extracellular neurotransmitter levels. Microdialysis studies in rat nucleus accumbens show that fenfluramine administration produces greater than five-fold increases in extracellular serotonin concentrations that persist for several hours [11] [14]. Unlike conventional releasing agents, fenfluramine produces these effects with minimal impact on dopaminergic neurotransmission, demonstrating selectivity for serotonergic pathways [15] [16].

Low-dose fenfluramine administration in humans results in 182 to 200% increases in synaptic serotonin levels compared to baseline, with effects maintained for the duration of treatment without evidence of tolerance development [15]. The magnitude of serotonin elevation achieved by fenfluramine substantially exceeds that produced by selective serotonin reuptake inhibitors administered at therapeutic doses [15] [16].

Metabolic Considerations and Transporter Interactions

Norfenfluramine, the primary metabolite of fenfluramine, demonstrates similar transporter interactions with slightly different potency characteristics. Norfenfluramine exhibits effective concentration 50 values of 59.3 nanomolar for serotonin release and inhibition constant values of 214 nanomolar for uptake inhibition [5]. The similar potencies of fenfluramine and norfenfluramine at serotonin transporters suggest that both compounds contribute to the sustained serotonergic effects observed during clinical treatment [5].

Importantly, the transporter-mediated effects of fenfluramine appear to be critical for the long-term neurochemical consequences of treatment. Studies comparing fenfluramine with other serotonin-releasing compounds demonstrate that the magnitude of transporter-mediated currents correlates with the potential for long-term serotonin depletion [11] [14]. However, at clinically relevant doses used for seizure management, fenfluramine does not appear to produce the dramatic serotonin depletion observed with higher doses used historically for appetite suppression [17].

Sigma-1 Receptor Positive Allosteric Modulation: Molecular Interactions

Fenfluramine exhibits unique activity as a positive allosteric modulator of sigma-1 receptors, representing a novel mechanism among antiepileptic medications. This interaction contributes significantly to the compound's therapeutic efficacy and provides mechanistic insight into its effects beyond serotonergic neurotransmission.

Molecular Characterization of Sigma-1 Receptor Modulation

Sigma-1 receptors are unique endoplasmic reticulum membrane proteins that function as molecular chaperones and regulate various cellular processes including calcium homeostasis and protein trafficking [18] [19]. Fenfluramine demonstrates high-affinity binding to sigma-1 receptors and functions as a positive allosteric modulator rather than a direct agonist [20] [18]. This modulatory activity means that fenfluramine enhances the response to endogenous sigma-1 receptor ligands without producing significant activity when administered alone [21] [20].

Functional assays demonstrate that fenfluramine potentiates the activity of sigma-1 receptor agonists in behavioral and biochemical paradigms [21] [18]. The effective dose 50 values for disrupting sigma-1 receptor associations with N-methyl-D-aspartate receptor NR1 subunits are 170 picomolar for fenfluramine and 50 picomolar for norfenfluramine, indicating exceptionally high potency at this target [6] [22]. These picomolar potencies are among the lowest reported for any fenfluramine receptor interaction and suggest that sigma-1 receptor modulation occurs at clinically relevant concentrations [6].

N-methyl-D-aspartate Receptor Interactions and Seizure Control

The positive allosteric modulation of sigma-1 receptors by fenfluramine produces functionally important effects on glutamatergic neurotransmission through interactions with N-methyl-D-aspartate receptors. Under normal conditions, sigma-1 receptors associate with N-methyl-D-aspartate receptor NR1 subunits and regulate receptor activity [6] [22]. Fenfluramine disrupts this association, enabling calcium-regulated calmodulin to bind to NR1 subunits and inhibit calcium permeation through N-methyl-D-aspartate receptor channels [6].

This mechanism provides a novel approach to controlling glutamatergic excitability without the adverse effects associated with direct N-methyl-D-aspartate receptor antagonists [6] [23]. Studies using mouse models of N-methyl-D-aspartate receptor-mediated seizures demonstrate that fenfluramine significantly reduces seizure severity and mortality through this sigma-1 receptor-dependent mechanism [6]. The anticonvulsant effects of fenfluramine are partially antagonized by sigma-1 receptor agonists, confirming the functional importance of this interaction [6] [21].

Cognitive and Behavioral Implications

The sigma-1 receptor modulatory activity of fenfluramine extends beyond seizure control to encompass cognitive and behavioral effects. Sigma-1 receptors are implicated in memory formation, attention, and executive function [18] [19]. The positive allosteric modulation by fenfluramine may contribute to the cognitive improvements observed in patients with Dravet syndrome and other epileptic encephalopathies [20] [24].

Preclinical studies using memory paradigms demonstrate that fenfluramine enhances the anti-amnesic effects of sigma-1 receptor agonists [24]. These findings suggest that the sigma-1 receptor activity of fenfluramine may provide therapeutic benefits beyond seizure reduction, potentially addressing the cognitive comorbidities associated with developmental and epileptic encephalopathies [25].

Secondary Targets: Adrenergic and Muscarinic Receptor Cross-Reactivity

While fenfluramine's primary therapeutic effects are mediated through serotonergic and sigma-1 receptor mechanisms, the compound demonstrates limited but measurable interactions with other neurotransmitter systems. These secondary interactions may contribute to the overall pharmacological profile and side effect spectrum of fenfluramine.

Adrenergic Receptor Interactions

Fenfluramine exhibits modest activity at adrenergic receptor subtypes, particularly norepinephrine transporters and alpha-adrenergic receptors. Studies demonstrate that dextro-fenfluramine and dextro-norfenfluramine can release tritiated norepinephrine from synaptosomal preparations, though with substantially lower potency than their serotonergic effects [26]. The effective concentration 50 values for norepinephrine release are 302 nanomolar for dextro-fenfluramine and 73 nanomolar for dextro-norfenfluramine [26].

The clinical significance of noradrenergic effects remains unclear, though some evidence suggests that modulation of noradrenergic neurotransmission may contribute to the cognitive benefits observed with fenfluramine treatment [25]. The compound's effects on attention and executive function in patients with epileptic encephalopathies may involve noradrenergic mechanisms, though this remains speculative and requires further investigation [25].

Limited Muscarinic and Other Receptor Activities

Current evidence indicates minimal direct interaction between fenfluramine and muscarinic cholinergic receptors. The compound does not demonstrate significant binding affinity or functional activity at muscarinic receptor subtypes in standard pharmacological assays [27]. This selectivity is clinically advantageous as it reduces the potential for anticholinergic side effects that could complicate treatment in pediatric populations.

The overall receptor selectivity profile of fenfluramine demonstrates primary activity at serotonergic and sigma-1 receptor targets with minimal off-target effects at other major neurotransmitter systems [27] [25]. This selectivity contributes to the compound's favorable therapeutic index and distinguishes it from many conventional antiepileptic medications that affect multiple ion channels and neurotransmitter systems.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

108-112 °C at 12 mm Hg

Heavy Atom Count

LogP

3.36 (LogP)

log Kow = 3.36

Decomposition

Melting Point

Crystals from ethanol and ether; mp: 166 °C /Hydrochloride/

Crystals from ethyl acetate; mp: 160-161 °C /dextro-Fenfluramine hydrochloride/

Crystals from ethyl acetate; mp: 160-161 °C /levo-Fenfluramine hydrochloride/

UNII

Related CAS

GHS Hazard Statements

H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of seizures associated with Dravet syndrome as an add-on therapy to other antiepileptic medicines for patients 2 years of age and older. Fintepla is indicated for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome as an add-on therapy to other anti-epileptic medicines for patients 2 years of age and older.

Therapeutic Uses

Appetite Depressants; Serotonin Agents; Serotonin Uptake Inhibitors

Adjunct to caloric restriction in the short term treatment (a few weeks) of exogenous obesity. /Use is included in the labeling approved by the US Food and Drug Administration. /Fenfluramine hydrochloride/

Mechanism of Action

The exact mechanism of action of fenfluramine has not been clearly defined. Results of animal studies indicate that its appetite-inhibiting may result from stimulation of the ventromedial nucleus of the hypothalamus. The mechanism by which this stimulation is mediated has not yet been determined. Although fenfluramine is used in the treatment of obesity as an anorexigenic, it has not been firmly established that the pharmacologic action is principally one of appetite suppression; other CNS actions and/or metabolic effects may be involved. ... Cardiovascular and autonomic effects produced by fenfluramine in animals appear to be qualitatively similar to those of amphetamine, but as a pressor agent it is 10-20 times less potent than dextroamphetamine. Some clinical studies have shown fenfluramine to have hypotensive effects in obese hypertensive patients. EEG studies, both awake and during sleep, show fenfluramine to be qualitatively different from amphetamine and other amphetamine congeners and suggest that fenfluramine may be more similar to sedative psychotherapeutic drugs rather than CNS or cerebral stimulants. There is some evidence that fenfluramine interferes with CNS pathway which regulate the release of human growth hormone.

The neurochemical mechanisms by which drugs acting on central serotoninergic system modify feeding were reviewed. Fenfluramine, a clinically effective appetite suppressant, releases serotonin from nerve terminals and inhibits its reuptake, and considerable evidence suggests that these effects mediate its anorectic activity. The D isomer of fenfluramine is particularly specific in affecting serotonin mechanisms and causing anorexia. Transmitters other than serotonin such as acetylcholine, catecholamines and GABA are also affected by systemic administration of fenfluramine, but some of these effects are secondary to fenfluramine's action on serotoninergic mechanisms. Moreover, there is no evidence that these brain substances are involved in fenfluramine's ability to cause anorexia. Several studies with drugs affecting different serotonin mechanisms such as release and uptake or mimicking the action of serotonin at post-synaptic receptors suggest that increase serotonin release and direct stimulation of postsynaptic receptors are the most effective mechanisms for causing depression of food intake, although inhibition of serotonin uptake may also contribute in appropriate conditions. Development of serotonin receptor hyposensitivity and, in some instances, decreased serotonin levels may lead to tolerance to the anorectic activity of drugs enhancing serotonin transmission, the degree of this depending critically on the type of effect on serotonin mechanisms and intensity and duration of serotonin receptor activation. Recent evidence suggests that a decrease in serotonin function causes stimulation of feeding. This may lead to development of new strategies for the treatment of clinical anorexias.

Vapor Pressure

Pictograms

Acute Toxic;Irritant

Other CAS

404-82-0

Absorption Distribution and Excretion

Over 90% of fenfluramine is excreted in urine and less than 5% in feces; unchanged fenfluramine and the major active metabolite norfenfluramine account for less than 25% of the recovered amount.

Fenfluramine has an apparent volume of distribution of 11.9 L/kg with a coefficient of variation of 16.5% following oral administration in healthy subjects.

Fenfluramine has a mean clearance of 24.8 L/h with a coefficient of variation of 29% in healthy subjects.

Postmortem blood concentrations in one adult and three children ranged from 6.5 to 16 mg/L. A fenfluramine hair level of 14.1 ng/mg was demonstrated in an overdose fatality.

Fenfluramine is widely distributed into tissues with a Vd of 12 to 16 L/kg. ... Excretion of the parent compound is enhanced in acidic urine.

Fenfluramine is widely distributed in almost all body tissues. Autoradiographic studies in rats showed highest concentrations of the drug in stomach and intestine; lower concentrations were found in lungs, liver, brain and spinal cord, and bone marrow. In monkeys, fenfluramine and its de-ethylated metabolite cross the placental barrier. It is not known whether fenfluramine is distributed into milk.

Following oral administration, fenfluramine hydrochloride is readily absorbed from the GI tract. Correlation of blood concentrations with clinical effects has not been established. ... The rate of urinary excretion depends on urinary flow rate and pH ... Fenfluramine is also excreted in saliva and sweat to a small extent. /Fenfluramine hydrochloride/

Metabolism Metabolites

Fenfluramine hydrochloride is metabolized to norfenfluramine by de-ethylation; this metabolite is further deaminated and oxidized to m-trifluoromethylbenzoic acid. The drug is excreted principally in the urine as m-trifluoromethylhippuric acid, a glycine conjugate of m-trifluoromethylbenzoic acid, and smaller quantities of norfenfluramine and unchanged drug. There are wide interindividual variations in rates of biotransformation and elimination of fenfluramine and its metabolites... /Fenfluramine hydrochloride/

/Fenfluramine/ is metabolized in the liver by N-dealkylation to the active metabolite norfenfluramine. Less than 15% of a therapeutic dose is excreted as parent compound or active metabolite; the remainder is nonactive benzoic acid and alcohol derivatives. ...

99% of cerebral fenfluramine was dealkylated to norfenfluramine. N-acetylnorfenfluramine & m-trifluoromethyl hippuric acid were identified as cerebral metabolites.

Associated Chemicals

Wikipedia

Caprolactam

FDA Medication Guides

Fenfluramine Hydrochloride

SOLUTION;ORAL

ZOGENIX INC

12/15/2023

Drug Warnings

Fenfluramine is contraindicated in patients with severe hypertension, glaucoma, or symptomatic cardiovascular disease including arrhythmias, and in those with known hypersensitivity to fenfluramine or other sympathomimetic amines. Fenfluramine is contraindicated during or within 14 days of administration of monoamine oxidase inhibitors. The drug is also contraindicated in patients with a history of drug abuse. Fenfluramine should not be administered to patients with alcoholism, since adverse psychiatric effects (e.g., psychosis) may occur.

Although some clinical studies have reported the use of fenfluramine in obese children, its safety and efficacy in pediatric patients have not been established and fenfluramine is not recommended for use in children younger than 12 years of age.

General anesthetics should be administered with caution to patients receiving fenfluramine prior to surgery, since the drug may have catecholamine depleting effects following prolonged administration. If general anesthesia cannot be avoided, cardiac monitoring and facilities for cardiac resuscitation are essential during surgery in these patients.

For more Drug Warnings (Complete) data for FENFLURAMINE (14 total), please visit the HSDB record page.

Biological Half Life

In one study, the mean elimination half-life of fenfluramine in patient with uncontrolled pH was about 20 hr while elimination half-life was about 11 hr when an acidic urinary pH was maintained. /Fenfluramine hydrochloride/

Considerable first-pass effect due to rapid n-dealkylation of fenfluramine is apparent after per os doses. Rapid metabolism of derivative n-(2-benzoyloxyethyl)norfenfluramine has also been reported in man with apparent biological t/2 for total drug material of about 2 hr.

The half life of fenfluramine is 13 to 30 hours and is urine pH dependent. ...

Use Classification

Pharmaceuticals

Methods of Manufacturing

Preperation: L.G Beregi et al., FR M1658; eidem US 3198833 (1965 to Sci. Union et Cie Soc. Franc. Recherche Med.)

Fenfluramine is prepared by reductive alkylation of norfenfluramine with acetaldehyde [18]. The nor compound is obtained by catalytic hydrogenation of the oxime made from 3-trifluoromethylphenyl acetone.

Clinical Laboratory Methods

Gas chromatographic/mass spectrometric identification of metabolites of amphetamines & analogs.

Fenfluramine recovered from urine & identified by gas chromatography.

Simultaneous determination of fenfluramine & norfenfluramine in human plasma & urine by a gas-liquid chromatographic-electron capture detector assay.

For more Clinical Laboratory Methods (Complete) data for FENFLURAMINE (6 total), please visit the HSDB record page.

Storage Conditions

Interactions

Fenfluramine should be used with caution in patients taking CNS depressant drugs since the effects may be additive.

'Fen-phen' refers to the off-label combination of the appetite suppressants fenfluramine and phentermine. The rationale for the fen-phen combination was that the two drugs exerted independent actions on brain satiety mechanisms so that it was possible to use lower doses of each drug and yet retain a common action on suppressing appetite while minimizing adverse drug effects. The focus of the present review is to consider whether fenfluramine and phentermine exert actions that are additive in nature or whether these two drugs exhibit drug-drug synergism. The fen-phen combination results in synergism for the suppression of appetite and body weight, the reduction of brain serotonin levels, pulmonary vasoconstriction and valve disease. Fen-phen synergism may reflect changes in the pharmacokinetics of drug distribution, common actions on membrane ion currents, or interactions between neuronal release and reuptake mechanisms with MAO-mediated transmitter degradation. The synergism between fenfluramine and phentermine highlights the need to more completely understand the pharmacology and neurochemistry of appetite suppressants prior to use in combination pharmacotherapy for the treatment of obesity.

... Prior treatment with diethylcarbamazine was found to potentiate the lethality of fenfluramine, while cyproheptadine pretreatment attenuated fenfluramine's toxic effects. Necropsies, conducted 24 hr after fenfluramine administration, revealed widespread alveolar and pulmonary interstitial hemorrhage in the cyproheptadine pretreated animals. The data suggest that high doses of fenfluramine directly result in pulmonary hypertension, which secondarily induces ischemic cardiac injury.

Stability Shelf Life

Dates

Griffin A, Hamling KR, Knupp K, Hong S, Lee LP, Baraban SC: Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome. Brain. 2017 Mar 1;140(3):669-683. doi: 10.1093/brain/aww342. [PMID:28073790]

Martin P, de Witte PAM, Maurice T, Gammaitoni A, Farfel G, Galer B: Fenfluramine acts as a positive modulator of sigma-1 receptors. Epilepsy Behav. 2020 Apr;105:106989. doi: 10.1016/j.yebeh.2020.106989. Epub 2020 Mar 10. [PMID:32169824]

Porter RH, Benwell KR, Lamb H, Malcolm CS, Allen NH, Revell DF, Adams DR, Sheardown MJ: Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. Br J Pharmacol. 1999 Sep;128(1):13-20. [PMID:10498829]

Rodriguez-Munoz M, Sanchez-Blazquez P, Garzon J: Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. Oncotarget. 2018 May 4;9(34):23373-23389. doi: 10.18632/oncotarget.25169. eCollection 2018 May 4. [PMID:29805740]

Schoonjans AS, Ceulemans B: An Old Drug for a New Indication: Repurposing Fenfluramine From an Anorexigen to an Antiepileptic Drug. Clin Pharmacol Ther. 2019 Nov;106(5):929-932. doi: 10.1002/cpt.1469. Epub 2019 May 22. [PMID:31116409]

Sourbron J, Schneider H, Kecskes A, Liu Y, Buening EM, Lagae L, Smolders I, de Witte P: Serotonergic Modulation as Effective Treatment for Dravet Syndrome in a Zebrafish Mutant Model. ACS Chem Neurosci. 2016 May 18;7(5):588-98. doi: 10.1021/acschemneuro.5b00342. Epub 2016 Feb 17. [PMID:26822114]

Sourbron J, Smolders I, de Witte P, Lagae L: Pharmacological Analysis of the Anti-epileptic Mechanisms of Fenfluramine in scn1a Mutant Zebrafish. Front Pharmacol. 2017 Apr 6;8:191. doi: 10.3389/fphar.2017.00191. eCollection 2017. [PMID:28428755]

Gataullina S, Dulac O: From genotype to phenotype in Dravet disease. Seizure. 2017 Jan;44:58-64. doi: 10.1016/j.seizure.2016.10.014. Epub 2016 Oct 21. [PMID:27817982]

Gonzalez-Giraldo E, Sullivan JE: Advances in the Treatment of Drug-Resistant Pediatric Epilepsy. Semin Neurol. 2020 Apr;40(2):257-262. doi: 10.1055/s-0040-1702941. Epub 2020 Mar 17. [PMID:32185791]

Wheless JW, Fulton SP, Mudigoudar BD: Dravet Syndrome: A Review of Current Management. Pediatr Neurol. 2020 Jun;107:28-40. doi: 10.1016/j.pediatrneurol.2020.01.005. Epub 2020 Jan 31. [PMID:32165031]

Connolly HM, Crary JL, McGoon MD, Hensrud DD, Edwards BS, Edwards WD, Schaff HV: Valvular heart disease associated with fenfluramine-phentermine. N Engl J Med. 1997 Aug 28;337(9):581-8. doi: 10.1056/NEJM199708283370901. [PMID:9271479]

Rothman RB, Baumann MH, Savage JE, Rauser L, McBride A, Hufeisen SJ, Roth BL: Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation. 2000 Dec 5;102(23):2836-41. [PMID:11104741]

Rothman RB, Baumann MH, Blough BE, Jacobson AE, Rice KC, Partilla JS: Evidence for noncompetitive modulation of substrate-induced serotonin release. Synapse. 2010 Nov;64(11):862-9. doi: 10.1002/syn.20804. [PMID:20842720]

Baumann MH, Bulling S, Benaderet TS, Saha K, Ayestas MA, Partilla JS, Ali SF, Stockner T, Rothman RB, Sandtner W, Sitte HH: Evidence for a role of transporter-mediated currents in the depletion of brain serotonin induced by serotonin transporter substrates. Neuropsychopharmacology. 2014 May;39(6):1355-65. doi: 10.1038/npp.2013.331. Epub 2013 Nov 28. [PMID:24287719]

FDA Approved Drug Products: Fintepla (fenfluramine) oral solution

PubChem: fenfluramine

MSDS: fenfluramine